molecular formula C5H5ClN2O2 B1586820 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 54367-66-7

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1586820
CAS RN: 54367-66-7
M. Wt: 160.56 g/mol
InChI Key: SDYOVMHXYNKROV-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, also known as 5-chloropyrazole-4-carboxylic acid, is a compound belonging to the class of pyrazoles. It is a white crystalline solid with a molecular formula of C4H4ClN2O2 and a molecular weight of 147.5 g/mol. It is soluble in water, ethanol, and methanol. 5-Chloropyrazole-4-carboxylic acid is widely used in scientific research, primarily as an intermediate for the synthesis of various pharmaceuticals. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-chloropyrazole-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazole derivatives, including compounds like 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, are widely used in medicinal chemistry and drug discovery due to their diverse biological activities. They have been studied for their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

In the field of agrochemistry, pyrazoles serve as important intermediates for the synthesis of herbicides and pesticides. Their herbicidal properties make them valuable in developing new formulations to protect crops .

Coordination Chemistry

Pyrazoles are known to act as ligands in coordination chemistry due to their ability to donate nitrogen atoms for metal coordination. This can lead to the formation of various metal complexes with potential applications in catalysis and materials science .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives can be used to synthesize organometallic compounds that have applications in catalysis and as reagents in organic synthesis .

Corrosion Inhibition

Pyrazole compounds have been studied for their potential as corrosion inhibitors, particularly in acidic environments. They can form protective films on metal surfaces to prevent corrosion .

Analytical Chemistry

The chemical structure of pyrazoles allows them to be used in analytical chemistry for the detection and quantification of various substances through techniques like IR spectroscopy .

Synthesis of New Chemical Entities

Pyrazole derivatives are key intermediates in the synthesis of a wide range of chemical entities. They are used in various synthetic strategies to produce new compounds with desired properties .

Crystallography

The crystal structures of pyrazole derivatives are of interest in the field of crystallography. Determining the crystal structure can provide insights into the properties and potential applications of these compounds .

InTechOpen - Pyrazole Scaffold Springer - Biological Activities of Pyrazole Derivatives Springer - Corrosion Study MDPI - Synthesis of Pyrazole Derivatives Springer - Crystal Structure

properties

IUPAC Name

5-chloro-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYOVMHXYNKROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370935
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

54367-66-7
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and 50 ml of phosphorus oxychloride was stirred at 90° to 100° C. for 65 hours. Excessive phosphorus oxychloride was evaporated under reduced pressure, and the residue was poured into ice-water. The precipitated crystals were filtered and dried to obtain 4.5 g of 5-chloro-1-methyl-4-pyrazole carboxylic acid. The filtrate was neutralized with aqueous ammonia (28%) and extracted with ether. After drying of the extract, evaporation of the solvent gave 4.0 g of ethyl 5-chloro-1-methyl-4-pyrazole carboxylate. To 5-chloro-1-methyl-4-pyrazole carboxylic acid were added 30 ml of thionyl chloride and 0.2 ml of dimethylformamide, and the mixture was refluxed for 5 hours. Then, excessive thionyl chloride was evaporated and the residue was added to dry ethanol. After stirring at room temperature for 3 hours, the solvent was evaporated and ether was added to the residue. After washing with water, drying and evaporation of the solvent, there was obtained 4.5 g of ethyl 5-chloro-1-methyl-4-pyrazole carboxylate as an oil. Total of the title compound: 8.5 g.
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10 g
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50 mL
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Synthesis routes and methods II

Procedure details

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester (13 grams, 0.07 mole) and potassium hydroxide (7.8 grams, 0.14 mole) were combined in 75 ml. of ethanol and refluxed for six hours. The solution was cooled, poured over water, acidified with concentrated hydrochloric acid, and the precipitated solid collected, dried, and recrystallized from water. The resulting 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid was obtained in the amount of 5.4 grams and melted at 195°-197° C.
Quantity
13 g
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Reaction Step One
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7.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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